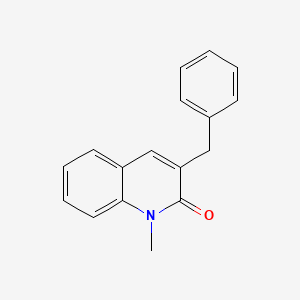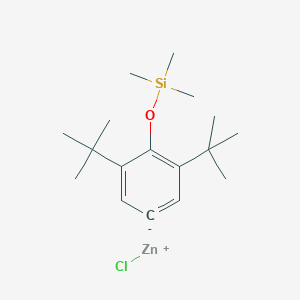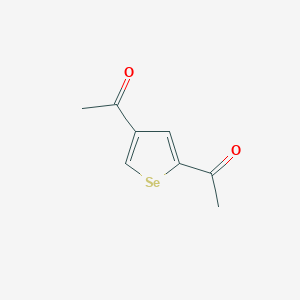
1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is an organic compound that features a selenophene ring substituted at the 2 and 4 positions with ethanone groups. Selenophene is a selenium analog of furan and thiophene, containing a five-membered ring with four carbon atoms and one selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophene involves the reaction of selenium with acetylene at high temperatures (around 300°C), yielding selenophene with moderate efficiency . Subsequent functionalization of the selenophene ring can be achieved through electrophilic substitution reactions, which are facilitated by the aromatic nature of the ring .
Industrial Production Methods
Industrial production methods for 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to maintain high temperatures and control reaction conditions more precisely. Additionally, the use of catalysts and optimized reaction conditions would be essential to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can target the ethanone groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, with electrophiles attacking the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring yields selenophene 1,1-dioxide, while reduction of the ethanone groups can produce corresponding alcohols.
Applications De Recherche Scientifique
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and light-emitting devices.
Mécanisme D'action
The mechanism of action of 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing oxidative stress and cellular signaling pathways . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur analog of selenophene, containing a five-membered ring with four carbon atoms and one sulfur atom.
Tellurophene: A tellurium analog of selenophene, containing a five-membered ring with four carbon atoms and one tellurium atom.
Uniqueness
1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.
Propriétés
Numéro CAS |
113495-22-0 |
|---|---|
Formule moléculaire |
C8H8O2Se |
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
1-(4-acetylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2Se/c1-5(9)7-3-8(6(2)10)11-4-7/h3-4H,1-2H3 |
Clé InChI |
BPHHVRLZCZHWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C[Se]1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


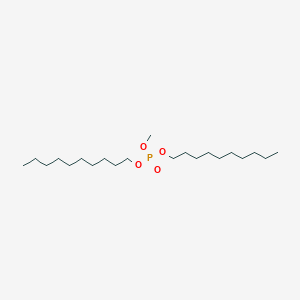
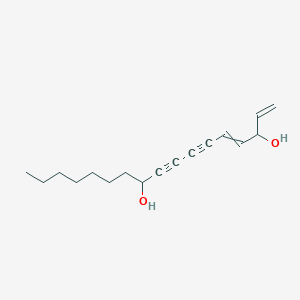
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

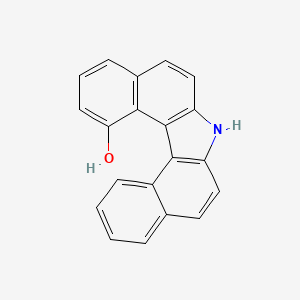
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

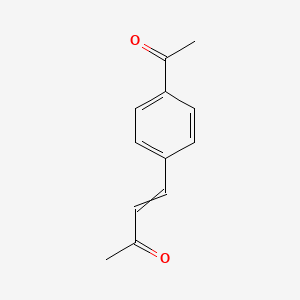
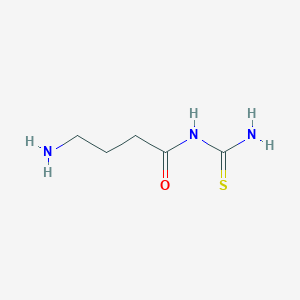

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
